An In-depth Technical Guide to 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, a novel pyrazole derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this guide establishes its chemical identity and proposes a robust synthetic pathway. Leveraging the well-documented biological activities of the pyrazole scaffold, we explore its prospective applications in drug development, particularly in oncology and inflammatory diseases. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising new chemical entity.
Introduction: The Prominence of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The therapeutic relevance of pyrazoles is evidenced by their presence in several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The continued exploration of novel pyrazole-containing molecules is therefore a vibrant area of research in the quest for new therapeutic agents.[2]
Chemical Identifiers and Physicochemical Properties
As a novel compound, 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine does not currently have an assigned CAS number. However, its key precursor, 1-cyclobutyl-1H-pyrazol-4-amine, is registered under CAS Number 1190380-64-3 .[6][7] The introduction of the ethanamine side chain significantly alters the molecule's properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | - |
| Molecular Formula | C9H15N3 | Calculated |
| Molecular Weight | 165.24 g/mol | Calculated |
| Monoisotopic Mass | 165.12660 Da | Calculated |
| Predicted XlogP | 0.9 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Proposed Synthetic Pathway
The synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine can be logically approached from the known precursor, 1-cyclobutyl-1H-pyrazol-4-amine. The proposed pathway involves a two-step sequence: a Heck reaction to introduce a vinyl group, followed by a reduction to yield the target ethanamine. This approach is based on established methodologies for the functionalization of pyrazole rings.
Detailed Experimental Protocol
Step 1: Synthesis of 1-cyclobutyl-4-vinyl-1H-pyrazole
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To a solution of 1-cyclobutyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a palladium catalyst, for example, Pd(OAc)2 (0.05 eq), and a phosphine ligand, such as P(o-tolyl)3 (0.1 eq).
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Add a base, for instance, triethylamine (3.0 eq).
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Introduce vinylboronic acid pinacol ester (1.5 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent like ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-cyclobutyl-4-vinyl-1H-pyrazole.
Step 2: Synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
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Dissolve the 1-cyclobutyl-4-vinyl-1H-pyrazole (1.0 eq) from the previous step in a protic solvent such as methanol or ethanol.
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Add a reducing agent. A common method is the reduction of a derivative. For instance, the vinyl group can be converted to an oxime, which is then reduced to the amine. A more direct approach, though potentially requiring more specialized reagents, would be a hydroamination reaction. For a standard laboratory synthesis, a reliable method is the conversion of the corresponding nitrile. A plausible route would be the conversion of the 4-bromo-1-cyclobutyl-1H-pyrazole to the corresponding acetonitrile derivative, which can then be reduced. A patent for a similar synthesis of a pyrazolyl acetonitrile derivative suggests this is a viable approach.[8]
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Assuming the synthesis proceeds via the reduction of a nitrile (2-(1-cyclobutyl-1H-pyrazol-4-yl)acetonitrile), dissolve the nitrile in a solvent like THF or ether.
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Add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting suspension and extract the filtrate with an organic solvent.
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Dry the combined organic extracts, concentrate, and purify by chromatography or distillation to yield 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The introduction of a cyclobutyl group at the N1 position and an ethanamine side chain at the C4 position creates a unique chemical entity with the potential for novel biological activities.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[4] For instance, pyrazole-containing compounds have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] The ethanamine side chain of the title compound could potentially interact with the ATP-binding site of kinases, making it a promising candidate for screening against a panel of cancer-related kinases.
Anti-inflammatory Activity
The most well-known application of pyrazoles in medicine is as anti-inflammatory agents, exemplified by celecoxib, a selective COX-2 inhibitor.[5] The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.[3] The structural features of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine warrant its investigation for potential anti-inflammatory effects.
Antimicrobial and Antiviral Properties
The pyrazole nucleus is also a component of various compounds with demonstrated antimicrobial and antiviral activities.[1][5] The development of new antimicrobial and antiviral agents is a critical area of research due to the rise of drug-resistant pathogens. The novel substitution pattern of the title compound makes it a candidate for evaluation against a range of bacterial and viral targets.
Logical Pathway for Drug Discovery
Caption: Logical pathway for the development of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine as a therapeutic agent.
Conclusion
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine represents a novel and unexplored chemical entity with considerable potential for drug discovery. While its synthesis and biological activities are yet to be reported in the scientific literature, this guide provides a solid foundation for its investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the extensive history of pyrazole derivatives in medicine. Further research into this compound is warranted and could lead to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
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